4-(4-Fluoro-3-methylphenyl)thiophenol
Overview
Description
4-(4-Fluoro-3-methylphenyl)thiophenol is an organic compound with the molecular formula C13H11FS. It belongs to the class of thiophenols, which are characterized by the presence of a thiol group (-SH) attached to a phenyl ring. The compound is notable for its fluorine and methyl substituents on the phenyl ring, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluoro-3-methylphenyl)thiophenol typically involves the introduction of a thiol group to a fluorinated aromatic compound. One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where a fluorinated aromatic compound reacts with a thiol reagent under basic conditions. The reaction can be catalyzed by a base such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve large-scale S_NAr reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification by recrystallization or distillation to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluoro-3-methylphenyl)thiophenol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiolate anion.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiolate anions.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
4-(4-Fluoro-3-methylphenyl)thiophenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving thiol-reactive probes or as a ligand in biochemical assays.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Fluoro-3-methylphenyl)thiophenol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with electrophilic centers in proteins or other biomolecules, leading to various biological effects. The fluorine and methyl substituents can influence the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
4-Fluorothiophenol: Lacks the methyl group, which can affect its reactivity and properties.
4-Methylthiophenol: Lacks the fluorine substituent, leading to different chemical behavior.
3-(4-Fluoro-3-methylphenyl)thiophenol: A positional isomer with different substitution patterns on the aromatic ring.
Properties
IUPAC Name |
4-(4-fluoro-3-methylphenyl)benzenethiol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FS/c1-9-8-11(4-7-13(9)14)10-2-5-12(15)6-3-10/h2-8,15H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEPQXAICCJWLOM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC=C(C=C2)S)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601253038 | |
Record name | [1,1′-Biphenyl]-4-thiol, 4′-fluoro-3′-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601253038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1443306-51-1 | |
Record name | [1,1′-Biphenyl]-4-thiol, 4′-fluoro-3′-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1443306-51-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [1,1′-Biphenyl]-4-thiol, 4′-fluoro-3′-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601253038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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